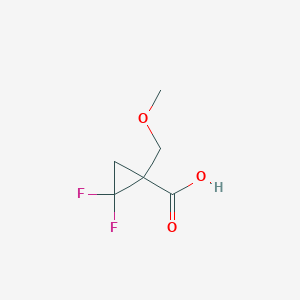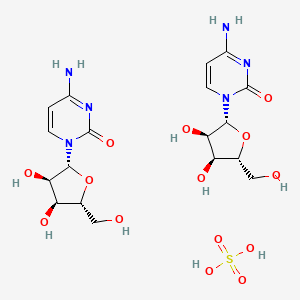
Cytidine hemisulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine hemisulfate is a nucleoside derivative formed when cytosine is attached to a ribose ring via a β-N1-glycosidic bond. It is a white, crystalline powder that is water-soluble and slightly soluble in ethanol. Cytidine is a component of ribonucleic acid (RNA) and plays a crucial role in cellular processes, including protein synthesis and cellular metabolism .
作用机制
Target of Action
Cytidine hemisulfate primarily targets the Uridine-cytidine kinase 2 in humans . This enzyme plays a crucial role in the phosphorylation of uridine and cytidine, which are essential for RNA and DNA synthesis . Another significant target is the Activation Induced cytidine Deaminase (AID) enzyme, a member of the Apolipoprotein B mRNA Editing Catalytic Polypeptide-like (APOBEC) family of RNA/DNA editing enzymes . AID plays a central role in the diversification of antibodies by enhancing specificity and changing affinity .
Mode of Action
Cytidine interacts with its targets, leading to changes in their function. For instance, it can enhance the specificity and affinity of antibodies through its interaction with AID . This is possible through its DNA deaminase function, leading to mutations in DNA .
Biochemical Pathways
Cytidine is involved in complex and highly regulated biochemical pathways. It’s known that cytidine analogues can be metabolized by cytidine deaminase (CD), and CD-mediated deamination is considered to be the main cause for the short in vivo half-lives of these drugs . In the cytidine biosynthetic pathway in E. coli, energy is provided by ATP. UMP is generated through a series of catalytic steps, and then UTP and CTP are generated .
Pharmacokinetics
The pharmacokinetics of cytidine and its analogues are complexIt’s known that most cytidine analogue drugs are metabolized by cytidine deaminase (cd), and cd-mediated deamination is considered to be the main cause for the short in vivo half-lives of these drugs .
Result of Action
The molecular and cellular effects of cytidine’s action are diverse. Its canonical activity is restricted to B lymphocytes, playing an essential role in the diversification of antibodies by enhancing specificity and changing affinity . This is possible through its DNA deaminase function, leading to mutations in DNA . More recently, it has been appreciated that methylated cytidine, already known as a key epigenetic mark on DNA controlling gene expression, can also be a target for AID modification .
Action Environment
The action, efficacy, and stability of cytidine can be influenced by various environmental factors It’s important to note that the very activity that is so useful for B cell diversity and cellular reprogramming is dangerous for the integrity of the genome. Thus, AID expression and activity is tightly regulated, and deregulation is associated with diseases including cancer .
生化分析
Biochemical Properties
Cytidine hemisulfate interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for cytidine deaminase, an enzyme that catalyzes the conversion of cytidine to uridine . This interaction is crucial for the metabolism of cytidine and the regulation of nucleotide pools within the cell .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, the cytidine deaminase APOBEC3A, which interacts with cytidine, has been found to regulate nucleolar function, promoting cell growth and ribosome biogenesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It binds to enzymes like cytidine deaminase, influencing their activity . This interaction can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Factors such as the product’s stability, degradation, and long-term effects on cellular function are important considerations . For instance, studies have shown that overexpression of certain enzymes can increase cytidine production over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes like cytidine deaminase and is part of the pyrimidine metabolism pathway . Its metabolism can affect metabolic flux and metabolite levels within the cell .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is believed to interact with transporters like uracil permease and nucleoside transporter, which can influence its localization or accumulation within the cell .
Subcellular Localization
Related compounds like cytidine deaminase have been found in the nucleus, suggesting that this compound may also be localized to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: Cytidine hemisulfate can be synthesized through various methods. One common approach involves the reaction of cytosine with ribose under acidic conditions to form cytidine. The hemisulfate salt is then prepared by reacting cytidine with sulfuric acid. The reaction conditions typically involve controlled temperatures and pH to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the product through crystallization and filtration techniques. Quality control measures are implemented to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions: Cytidine hemisulfate undergoes various chemical reactions, including:
Oxidation: Cytidine can be oxidized to form uridine, a process catalyzed by cytidine deaminase.
Reduction: Reduction reactions can modify the ribose ring or the cytosine base, leading to different nucleoside analogs.
Substitution: Substitution reactions can occur at the amino group of cytosine or the hydroxyl groups of the ribose ring.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Uridine and its derivatives.
Reduction: Various reduced forms of cytidine.
Substitution: Modified nucleosides with different functional groups.
科学研究应用
Cytidine hemisulfate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleoside analogs and other complex molecules.
Biology: Plays a role in studying RNA synthesis and function, as well as in genetic research.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
相似化合物的比较
Uridine: Another nucleoside that differs from cytidine by having a uracil base instead of cytosine.
Deoxycytidine: Similar to cytidine but with a deoxyribose sugar instead of ribose.
Azacitidine: A cytidine analog used in chemotherapy for its ability to inhibit DNA methylation.
Uniqueness: Cytidine hemisulfate is unique due to its specific role in RNA synthesis and its potential therapeutic applications. Its ability to undergo various chemical reactions and form different analogs makes it a versatile compound in scientific research and industrial applications .
属性
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13N3O5.H2O4S/c2*10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;1-5(2,3)4/h2*1-2,4,6-8,13-15H,3H2,(H2,10,11,16);(H2,1,2,3,4)/t2*4-,6-,7-,8-;/m11./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAAYEPISPEVHD-VWDXAFRGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
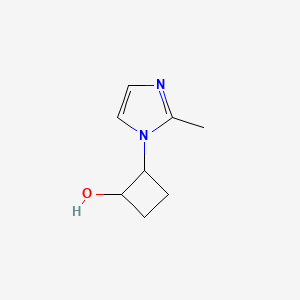
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941681.png)
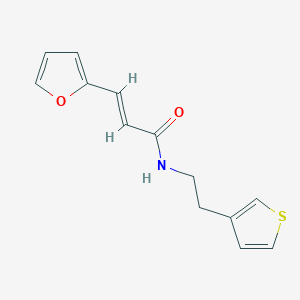
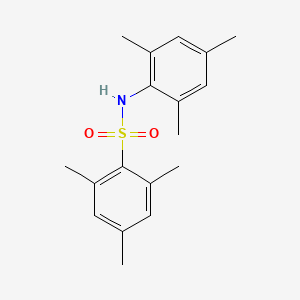
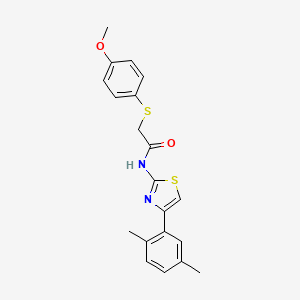

![2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2941690.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B2941691.png)
![2,2,2-trifluoroethyl N-[3-(furan-2-ylmethoxy)propyl]carbamate](/img/structure/B2941692.png)
![N-(4-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2941693.png)
![N-benzyl-4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2941694.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2941697.png)
